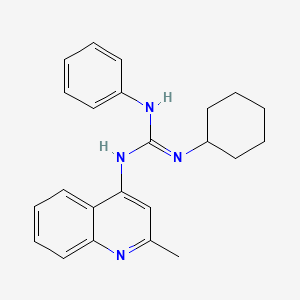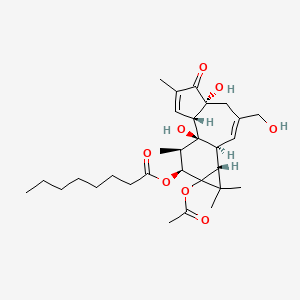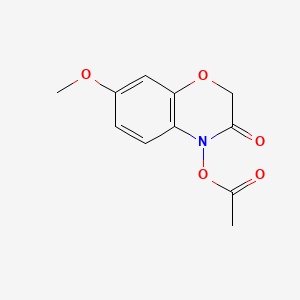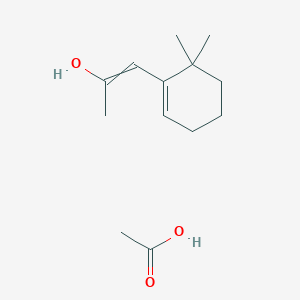![molecular formula C24H34N4O7 B14464401 N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine CAS No. 68385-17-1](/img/structure/B14464401.png)
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is a synthetic peptide derivative. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the N-terminal glycine residue. The compound is a tetrapeptide, consisting of glycine, proline, leucine, and alanine residues. It is often used in biochemical research and pharmaceutical applications due to its stability and specific biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (L-alanine) to a solid resin. The subsequent amino acids (L-leucine, L-proline, and glycine) are sequentially added using coupling reagents such as HBTU or DIC in the presence of a base like DIPEA. The benzyloxycarbonyl (Cbz) group is introduced to the N-terminal glycine to protect the amino group during the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly at the proline residue.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used for the removal of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or TFA can be used to hydrolyze the peptide bonds.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can be used for oxidation reactions.
Major Products Formed
Deprotected Peptide: Removal of the Cbz group yields the free peptide.
Hydrolyzed Fragments: Hydrolysis results in smaller peptide fragments or individual amino acids.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmaceutical Research: Investigated for its potential therapeutic effects and as a model compound in drug development.
Structural Biology: Employed in studies to understand peptide folding and interactions.
Mécanisme D'action
The biological activity of N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is primarily due to its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to resist degradation and maintain its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a similar protecting group but different amino acid sequence.
N-[(Benzyloxy)carbonyl]glycyl-D-proline: Contains a D-proline residue instead of L-proline.
N-Benzyloxycarbonyl-L-leucyl-glycine: Similar structure but with fewer amino acids.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine is unique due to its specific sequence and the presence of the Cbz protecting group. This combination provides a balance of stability and biological activity, making it valuable in various research applications .
Propriétés
Numéro CAS |
68385-17-1 |
|---|---|
Formule moléculaire |
C24H34N4O7 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C24H34N4O7/c1-15(2)12-18(21(30)26-16(3)23(32)33)27-22(31)19-10-7-11-28(19)20(29)13-25-24(34)35-14-17-8-5-4-6-9-17/h4-6,8-9,15-16,18-19H,7,10-14H2,1-3H3,(H,25,34)(H,26,30)(H,27,31)(H,32,33)/t16-,18-,19-/m0/s1 |
Clé InChI |
CCDGCVHPCPMMPM-WDSOQIARSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chlorophenoxy)acetamido]ethyl pyridine-3-carboxylate](/img/structure/B14464324.png)
![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)


![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)




![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)

